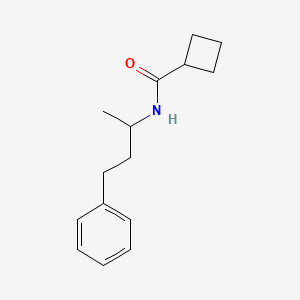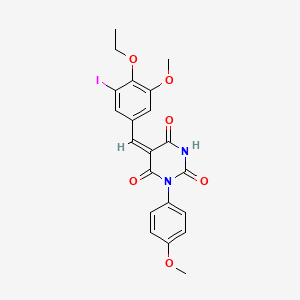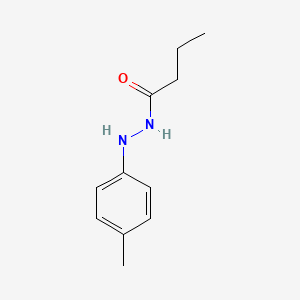![molecular formula C17H19F2N3O2 B5986117 N-(tert-butyl)-N'-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}urea](/img/structure/B5986117.png)
N-(tert-butyl)-N'-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N'-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Mécanisme D'action
N-(tert-butyl)-N'-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells. This compound has also been shown to inhibit other kinases such as JAK3 and FLT3, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to tissues, including the tumor microenvironment. This compound has also been shown to cross the blood-brain barrier, which is important for the treatment of brain tumors. In preclinical studies, this compound has been shown to inhibit tumor growth and metastasis, induce tumor cell death, and enhance the efficacy of other cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(tert-butyl)-N'-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}urea in lab experiments include its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other cancer treatments. The limitations of using this compound in lab experiments include its cost and availability, as well as the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the development of N-(tert-butyl)-N'-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}urea as a cancer treatment. These include:
1. Clinical trials to determine the safety and efficacy of this compound in humans.
2. Combination studies to determine the optimal dosing and scheduling of this compound with other cancer treatments.
3. Studies to determine the mechanism of resistance to this compound and to develop strategies to overcome resistance.
4. Studies to determine the potential use of this compound in other diseases, such as autoimmune disorders.
5. Development of new formulations of this compound to improve its pharmacokinetic properties and increase its bioavailability.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a cancer treatment in preclinical studies. Further studies are needed to determine its safety and efficacy in humans, as well as its potential use in other diseases. The development of this compound represents an exciting direction in the search for new cancer treatments.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-N'-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}urea involves several steps, including the reaction of tert-butyl isocyanate with 2-(2,4-difluorophenoxy)-3-pyridinylmethanol to form the intermediate tert-butyl N-(2-(2,4-difluorophenoxy)-3-pyridinylmethyl)carbamate. This intermediate is then reacted with 2-amino-5-chloropyridine to form the final product, this compound. The synthesis process has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
N-(tert-butyl)-N'-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}urea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. This compound has also been shown to have a favorable safety profile in preclinical studies.
Propriétés
IUPAC Name |
1-tert-butyl-3-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c1-17(2,3)22-16(23)21-10-11-5-4-8-20-15(11)24-14-7-6-12(18)9-13(14)19/h4-9H,10H2,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXHKNQJNXMZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5986058.png)
![3-{[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5986062.png)
![1-[2-hydroxy-3-(2-{[(2-isopropoxyethyl)amino]methyl}-4-methoxyphenoxy)propyl]-4-piperidinol](/img/structure/B5986070.png)

![1-(4-chlorobenzyl)-N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5986075.png)
![4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5986088.png)
![1-[2-(3-acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5986100.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5986105.png)

![N-[2-(methylthio)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5986121.png)

![methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5986140.png)
![2-[2-(5-bromo-3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5986147.png)
![methyl 1-(3-{3-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B5986154.png)
